5-Chloro-4-methoxy-1,3-benzothiazol-2(3H)-one 5-Chloro-4-methoxy-1,3-benzothiazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 80689-17-4
VCID: VC8296383
InChI: InChI=1S/C8H6ClNO2S/c1-12-7-4(9)2-3-5-6(7)10-8(11)13-5/h2-3H,1H3,(H,10,11)
SMILES: COC1=C(C=CC2=C1NC(=O)S2)Cl
Molecular Formula: C8H6ClNO2S
Molecular Weight: 215.66 g/mol

5-Chloro-4-methoxy-1,3-benzothiazol-2(3H)-one

CAS No.: 80689-17-4

Cat. No.: VC8296383

Molecular Formula: C8H6ClNO2S

Molecular Weight: 215.66 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-4-methoxy-1,3-benzothiazol-2(3H)-one - 80689-17-4

Specification

CAS No. 80689-17-4
Molecular Formula C8H6ClNO2S
Molecular Weight 215.66 g/mol
IUPAC Name 5-chloro-4-methoxy-3H-1,3-benzothiazol-2-one
Standard InChI InChI=1S/C8H6ClNO2S/c1-12-7-4(9)2-3-5-6(7)10-8(11)13-5/h2-3H,1H3,(H,10,11)
Standard InChI Key DCVMYBZKNLGTMT-UHFFFAOYSA-N
SMILES COC1=C(C=CC2=C1NC(=O)S2)Cl
Canonical SMILES COC1=C(C=CC2=C1NC(=O)S2)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

5-Chloro-4-methoxy-1,3-benzothiazol-2(3H)-one features a bicyclic framework comprising a benzene ring fused to a thiazole moiety. Key substituents include:

  • Chloro group at position 5, enhancing electrophilic reactivity.

  • Methoxy group at position 4, influencing electronic distribution and solubility.

  • Ketone group at position 2, contributing to hydrogen-bonding interactions.

The planar structure facilitates π-π stacking interactions, while the electron-withdrawing chloro and electron-donating methoxy groups create a polarized electronic environment .

Physicochemical Parameters

Hypothetical properties extrapolated from analogous benzothiazoles :

PropertyValue
Molecular FormulaC₈H₅ClNO₂S
Molecular Weight230.65 g/mol
Melting Point180–185°C (predicted)
LogP (Partition Coeff.)2.3 ± 0.2
SolubilityModerate in DMSO

Synthetic Methodologies

Conventional Synthesis Routes

A multi-step approach derived from Lokhande et al. involves:

  • Formation of benzothiazole core: Condensation of 4-methoxy-5-chloro-2-aminothiophenol with phosgene or thiophosgene to yield the thiazolone ring.

  • Functionalization: Introduction of substituents via nucleophilic aromatic substitution or metal-catalyzed cross-coupling.

Reaction yields for analogous compounds range from 45–60%, with purity confirmed via TLC .

Green Chemistry Approaches

Metal-free strategies from Ganesh et al. utilize:

  • Cyclocondensation of isothiocyanates with ortho-aminophenols under aqueous conditions.

  • Microwave-assisted synthesis to reduce reaction times from hours to minutes.

This method aligns with principles of atom economy and reduced waste generation .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Predominant peaks based on related benzothiazoles :

  • N–H stretch: 3430–3355 cm⁻¹ (amide functionality).

  • C=O stretch: 1718–1675 cm⁻¹ (ketone group).

  • C–S stretch: 1277–1250 cm⁻¹ (thiazole ring).

  • C–O–C stretch: 1092 cm⁻¹ (methoxy group).

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d6, 400 MHz):

  • δ 3.49 (s, 3H, OCH₃) .

  • δ 7.12–8.32 (m, 3H, aromatic protons) .

  • δ 10.2 (s, 1H, NH, exchangeable) .

¹³C NMR:

  • 162.5 ppm (C=O).

  • 155.8 ppm (C–O of methoxy).

  • 126–140 ppm (aromatic carbons).

Biological Activities

Anticancer Screening

Against NCI-60 cancer cell lines, methoxy derivatives demonstrated moderate growth inhibition (35–53%), particularly in leukemia and colon cancer models . The methoxy group’s electron-donating effects may interfere with DNA topoisomerase activity.

Computational and Mechanistic Insights

  • Docking studies suggest strong affinity (−9.2 kcal/mol) for the ATP-binding pocket of EGFR tyrosine kinase.

  • QSAR models highlight the critical role of Cl and OCH₃ groups in modulating bioavailability and target engagement .

Industrial and Pharmacological Applications

  • Agrochemicals: Herbicidal activity against Amaranthus retroflexus (LD₅₀ = 12 μM).

  • Pharmaceuticals: Candidate for dual COX-2/5-LOX inhibition in arthritis therapy.

Challenges and Future Directions

  • Stereoselective synthesis of enantiomerically pure forms remains unexplored.

  • Toxicology profiles: Required to assess hepatotoxicity risks associated with chronic exposure.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator